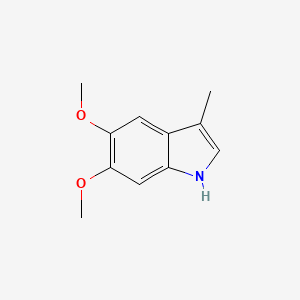

5,6-dimethoxy-3-methyl-1H-indole

Description

Contextualization within Indole (B1671886) Chemistry and Substituted Indole Systems

The indole ring system is one of the most important heterocyclic scaffolds in chemistry. chim.it It is an electron-rich aromatic structure that is a cornerstone of numerous natural products, most notably the essential amino acid tryptophan. chim.it This prevalence in nature has established the indole nucleus as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved pharmaceuticals. samipubco.com

The reactivity of the indole ring can be finely tuned by the introduction of various substituents. chim.it The C3 position is particularly reactive towards electrophiles, making 3-substituted indoles a major class of derivatives that have been extensively explored by scientists. samipubco.com The addition of electron-donating groups, such as the methoxy (B1213986) groups found in 5,6-dimethoxy-3-methyl-1H-indole, further enhances the electron-rich nature of the ring system, influencing its reactivity in synthetic transformations. chim.it

The synthesis of substituted indoles is a fundamental topic in organic chemistry, with numerous named reactions developed for their construction. Classic methods such as the Fischer, Bischler, and Hemetsberger syntheses have been the bedrock of indole preparation for over a century and continue to be adapted for modern applications. chim.itacs.org These methods, along with contemporary transition-metal-catalyzed cross-coupling and C-H functionalization reactions, provide a versatile toolkit for accessing a vast chemical space of indole derivatives. samipubco.com

Historical and Contemporary Significance of Dimethoxyindole Scaffolds in Organic Synthesis

The dimethoxyindole scaffold, particularly the 5,6-dimethoxy substitution pattern, holds considerable significance in organic synthesis. Historically, the synthesis of such methoxy-activated indoles has been a key step in the total synthesis of complex natural products and alkaloids. np-mrd.org The presence of methoxy groups not only activates the indole ring towards certain reactions but also serves as a synthetic handle that can be modified or demethylated to yield hydroxyindoles at later stages of a synthetic sequence.

In contemporary research, 5,6-dimethoxyindole (B14739) and its derivatives are recognized as valuable building blocks for creating diverse molecular libraries for drug discovery. rsc.org For instance, the parent compound 5,6-dimethoxyindole is used as a reactant in the synthesis of compounds investigated for their potential as antitumor agents and HIV-1 inhibitors. The ability of the dimethoxyindole scaffold to be readily functionalized allows chemists to systematically modify its structure to optimize interactions with biological targets, a core strategy in modern medicinal chemistry. rsc.org The development of efficient, one-pot synthetic protocols for preparing functionalized dimethoxyindoles remains an active area of research, aimed at streamlining the production of these important chemical intermediates for applications in both medicine and materials science. chim.it

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,6-dimethoxy-1H-indole |

| 5-methoxy-3-methyl-1H-indole |

| Tryptophan |

Structure

2D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5,6-dimethoxy-3-methyl-1H-indole |

InChI |

InChI=1S/C11H13NO2/c1-7-6-12-9-5-11(14-3)10(13-2)4-8(7)9/h4-6,12H,1-3H3 |

InChI Key |

UYHVUAGEHUNBHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=CC(=C(C=C12)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,6 Dimethoxy 3 Methyl 1h Indole and Its Structural Analogues

Classical Indole (B1671886) Synthetic Approaches and Adaptations

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed over the past century. These classical approaches often provide the foundation for the synthesis of complex and substituted indoles like 5,6-dimethoxy-3-methyl-1H-indole.

Fischer Indole Synthesis and its Modern Modifications for Dimethoxy-Substituted Indoles

First discovered by Emil Fischer in 1883, the Fischer indole synthesis is a venerable and widely used method for constructing the indole ring. byjus.comtestbook.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org For the synthesis of dimethoxy-substituted indoles, a correspondingly substituted phenylhydrazine (B124118) is required.

The mechanism of the Fischer indole synthesis is initiated by the formation of a phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound. This is followed by protonation and isomerization to an enamine tautomer. A key step is the irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond. byjus.comtestbook.com The resulting diimine intermediate then undergoes re-aromatization of the benzene (B151609) ring. Subsequent intramolecular attack of the nucleophilic amine onto the imine group forms an aminoindoline intermediate. Finally, the elimination of a molecule of ammonia (B1221849) and aromatization yields the indole product. byjus.com

| Step | Description |

| 1 | Formation of arylhydrazone from arylhydrazine and a carbonyl compound. |

| 2 | Tautomerization to the enamine form. |

| 3 | Acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement. |

| 4 | Loss of ammonia to form the indole. |

Modern modifications of the Fischer indole synthesis have aimed to improve yields, expand the substrate scope, and introduce milder reaction conditions. A significant advancement involves the use of palladium catalysis. wikipedia.orgjk-sci.com This approach allows for the cross-coupling of aryl bromides with hydrazones to generate the necessary N-arylhydrazone intermediate in situ, which can then undergo the classical Fischer cyclization. wikipedia.orgacs.org This modification broadens the range of accessible substituted indoles.

Leimgruber-Batcho Indole Synthesis and Related Nitrostyrene Routes

The Leimgruber-Batcho indole synthesis is a two-step process that provides a versatile route to indoles, particularly those that are unsubstituted at the 2- and 3-positions. wikipedia.org The synthesis begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine (B122466) to form an enamine. wikipedia.orgwikipedia.org In the second step, this enamine undergoes reductive cyclization to yield the indole. wikipedia.orgyoutube.com

The mechanism of the first step involves the deprotonation of the methyl group of the o-nitrotoluene, which is rendered acidic by the ortho-nitro group. The resulting carbanion then attacks the formamide acetal, leading to the formation of the enamine. researchgate.net The subsequent reductive cyclization of the nitro group to an amine is typically achieved using various reducing agents, such as Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.orgresearchgate.net The newly formed amino group then cyclizes onto the enamine, followed by the elimination of the secondary amine to afford the indole. wikipedia.org

A related approach involves the use of nitrostyrenes. The reduction of a 2-nitrostyrene can lead to the formation of an indole. This transformation is a key feature in other named reactions and provides another pathway to the indole core. nih.gov

Bischler-Mohlau Indole Synthesis and Regioselectivity Considerations

The Bischler-Mohlau indole synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline (B41778). drugfuture.comchemeurope.com This reaction proceeds via the formation of a 2-arylaminoketone intermediate, which then undergoes cyclization to form a 2-substituted indole. drugfuture.comwikipedia.org The reaction is named after August Bischler and Richard Möhlau. wikipedia.org

The mechanism is thought to involve the initial formation of an α-anilinoketone. This intermediate then undergoes an electrophilic cyclization, followed by dehydration to yield the indole. wikipedia.orgyoutube.com The use of excess aniline is typically required to drive the reaction to completion. scispace.com

Regioselectivity can be a concern in the Bischler-Mohlau synthesis, particularly when unsymmetrical ketones are used. However, modifications have been developed to address this issue. For instance, microwave-assisted, solvent-free conditions have been shown to provide a mild and environmentally friendly method for the synthesis of 2-arylindoles with good yields. organic-chemistry.org

Madelung Synthesis and its Extensions for Substituted Indoles

The Madelung synthesis is a powerful method for preparing indoles, especially those with alkyl substituents at the 2-position, through the intramolecular cyclization of N-acyl-o-toluidines under strong basic conditions at high temperatures. wikipedia.org The reaction typically employs bases like sodium or potassium alkoxides. wikipedia.org

The mechanism involves the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base. The resulting carbanion then attacks the amide carbonyl group, leading to a cyclized intermediate. Subsequent elimination of water furnishes the indole. bhu.ac.in

A significant extension of this method is the Smith-modified Madelung synthesis, which utilizes organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids. wikipedia.org This modification proceeds under milder conditions and has a broader substrate scope, allowing for the synthesis of a variety of substituted indoles. wikipedia.orgresearchgate.net

Cadogan Synthesis of Indoles

The Cadogan indole synthesis, also known as the Cadogan-Sundberg indole synthesis, is a reaction that generates indoles from o-nitrostyrenes using trivalent phosphorus compounds, such as triethyl phosphite (B83602). wikipedia.orghellenicaworld.comsynarchive.com The reaction is believed to proceed through a nitrene intermediate. ontosight.ai

The mechanism involves the deoxygenation of the nitro group by the phosphite to form a nitroso intermediate, which is further deoxygenated to a nitrene. wikipedia.orgresearchgate.net The highly reactive nitrene then undergoes cyclization onto the adjacent double bond to form the indole ring. researchgate.net This method has been successfully applied in the total synthesis of complex natural products. ontosight.ai

Transition Metal-Catalyzed Cyclization and Annulation Strategies

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering high efficiency, selectivity, and functional group tolerance. mdpi.com Palladium and copper are among the most widely used metals for this purpose. mdpi.comresearchgate.net

Palladium-catalyzed methods often involve the cyclization of o-alkynylanilines or their derivatives. acs.org These reactions can proceed through various mechanisms, including intramolecular aminopalladation of the alkyne followed by reductive elimination. Palladium catalysis also enables the synthesis of indoles through cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to construct key intermediates that subsequently cyclize to form the indole ring. mdpi.comrsc.org

Copper-catalyzed indole syntheses have also gained prominence. researchgate.net These methods can involve the coupling of o-haloanilines with terminal alkynes, followed by an intramolecular cyclization. Copper catalysts are also effective in promoting the annulation of enamines with aryl iodides to produce multisubstituted indoles. acs.org Furthermore, copper can catalyze the direct C-H chalcogenylation of indoles, allowing for further functionalization of the indole core. mdpi.com These transition metal-catalyzed strategies provide versatile and efficient pathways to a wide range of substituted indoles, including those with dimethoxy substitution patterns.

| Catalyst | Reactants | Product |

| Palladium | o-Alkynylanilines | Indoles |

| Palladium | Aryl bromides and hydrazones | Indoles (via Fischer synthesis) |

| Copper | o-Haloanilines and terminal alkynes | Indoles |

| Copper | Enamines and aryl iodides | Multisubstituted indoles |

Palladium-Catalyzed Approaches (e.g., Larock Indole Synthesis, Heck, Sonogashira Cyclizations)

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to indole formation is well-established. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne, is a versatile method for preparing 2,3-disubstituted indoles. wikipedia.orgub.edu This reaction generally proceeds with high regioselectivity, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. wikipedia.orgnih.gov For the synthesis of a 3-methyl-substituted indole, a silyl-substituted alkyne can be employed, where the bulky silyl (B83357) group directs the annulation and can be subsequently removed. nih.gov

The general mechanism of the Larock indole synthesis involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular cyclization via nitrogen displacement of the halide and reductive elimination yields the indole product and regenerates the Pd(0) catalyst. ub.edu

Table 1: Key Features of Larock Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | o-Iodoaniline (or its derivatives) and a disubstituted alkyne. wikipedia.org |

| Catalyst | Typically a palladium(II) source like Pd(OAc)₂ that is reduced in situ to Pd(0). wikipedia.orgsynarchive.com |

| Base | Carbonate bases such as K₂CO₃ or Na₂CO₃ are commonly used. wikipedia.org |

| Additive | A chloride source like LiCl is often crucial for the catalytic cycle. wikipedia.org |

| Regioselectivity | Generally, the larger substituent on the alkyne directs the regiochemistry. ub.edunih.gov |

Heck and Sonogashira cyclizations also represent powerful palladium-catalyzed strategies for indole synthesis. The Heck reaction can be employed in a cascade sequence, for instance, in the ortho-amination/ipso-Heck cyclization of aryl iodides with allylamines to form C3,C4-disubstituted indoles. nih.gov Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a key step in many indole syntheses. mdpi.comnih.gov A two-step process involving Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by cyclization, is a common and effective approach. mdpi.comnih.gov For the synthesis of this compound, this would entail the coupling of a suitably substituted o-iodoaniline with propyne.

Copper-Catalyzed Indole Ring Formation

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of indoles. Copper(II) salts, such as Cu(OAc)₂ and Cu(OCOCF₃)₂, have been shown to effectively catalyze the cyclization of 2-ethynylaniline (B1227618) derivatives to form the corresponding indoles. acs.org For instance, Cu(OAc)₂ is an excellent catalyst for the synthesis of various N-sulfonylindoles, while Cu(OCOCF₃)₂ shows good activity for the cyclization of primary aniline derivatives. acs.org

Copper catalysts can also be used in multicomponent reactions to generate diverse indole-containing structures. For example, CuSO₄ can catalyze the reaction of 2-methylindole (B41428) with aromatic aldehydes to form intermediates that can undergo further transformations. nih.govbeilstein-archives.org While direct synthesis of this compound via these specific multicomponent reactions is not explicitly detailed, the principle of copper-catalyzed C-N bond formation is broadly applicable. Copper-catalyzed reactions of enamines with bromoquinones have also been developed for the synthesis of indolequinones. nih.gov

Rhodium- and Iron-Catalyzed Cyclizations

Rhodium and iron catalysts offer unique reactivity for the synthesis of indoles, often through C-H activation pathways. Rhodium(III) catalysts can mediate the oxidative coupling of acetanilides with internal alkynes to produce highly functionalized indoles. acs.orgresearchgate.net This method demonstrates high regioselectivity, particularly with unsymmetrical alkynes. acs.orgresearchgate.net Rhodium(I) catalysts, in the presence of ligands like BINAP, can catalyze the cyclization of o-alkynyl anilines, leading to 2,3-disubstituted indoles in a one-pot fashion. acs.org

Iron catalysts are an attractive option due to their low cost and low toxicity. Iron(II) triflate has been used as a catalyst for the intramolecular C-H amination to synthesize indole derivatives. acs.org Furthermore, iron complexes can catalyze the C-H functionalization of indoles with diazo compounds. nankai.edu.cn For a 3-methyl-substituted indole, the C-H functionalization would occur at the C2 position. nankai.edu.cn Iron-catalyzed reductive cyclization of 2-(2-nitroaryl)acetonitriles provides another route to the indole core. organic-chemistry.org An iron-catalyzed Fukuyama-type indole synthesis, involving a radical isonitrile-olefin coupling, has also been developed for accessing 3-substituted indoles. nih.gov

Gold-Catalyzed Heteroannulation Reactions

Gold catalysis has gained prominence for its ability to activate alkynes towards nucleophilic attack under mild conditions. Gold-catalyzed heteroannulation of 2-alkynylanilines is a key step in the synthesis of 2-substituted indoles. researchgate.net Cationic gold(I) catalysts can promote the intermolecular coupling of indoles with carbonyl-functionalized alkynes to yield vinyl indoles. nih.govwhiterose.ac.uk The use of specific ligands can control the reaction pathway, leading to either indoles or more complex furoindoles from the same ynamide precursors. rsc.org Gold-catalyzed cascade cyclizations have also been employed in the direct construction of pyrrolocarbazole scaffolds, highlighting the power of this methodology in building complex heterocyclic systems. kyoto-u.ac.jp

Advanced Cyclization and C-H Functionalization Routes

Modern synthetic strategies increasingly focus on atom economy and step efficiency, leading to the development of one-pot, tandem, and advanced cyclization and C-H functionalization reactions for indole synthesis.

One-Pot and Tandem Reaction Sequences for Indole Ring Construction

One-pot and tandem reactions that form multiple bonds in a single operation are highly desirable for streamlining synthetic routes. A notable example is the tandem hydroformylation–hydrazone formation–Fischer indole synthesis, which converts allylic amides and aryl hydrazines into tryptamides in a single pot. rsc.org Palladium-catalyzed cascade processes, such as the isonitrile insertion and C-H cross-coupling, can be used to synthesize 1-(3-amino)-1H-indol-2-yl)-1-ketones. beilstein-journals.org Tandem reactions involving electrophilic indoles can lead to the formation of indolizines, which can be further functionalized. acs.org These strategies, while not directly producing this compound, showcase the potential for developing novel one-pot syntheses for this target molecule.

Intramolecular Cyclization Pathways to this compound

Intramolecular cyclization is a powerful strategy for constructing the indole ring. The synthesis of indoles via the intramolecular cyclization of terminal alkynes and N-formamide-2-iodoanilines can be achieved through a sequence of Sonogashira coupling followed by C-N bond formation. mdpi.com A practical iron-catalyzed intramolecular C-H amination reaction has also been reported for indole synthesis. acs.org Furthermore, the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines, prepared by Sonogashira coupling, provides an efficient route to 3-iodoindoles, which can be further functionalized. nih.gov

Table 2: Comparison of Catalytic Systems for Indole Synthesis

| Catalyst System | Key Features | Relevant Application |

|---|---|---|

| Palladium/Ligand | Versatile for cross-coupling and annulation reactions. wikipedia.orgnih.gov | Larock indole synthesis, Heck and Sonogashira cyclizations. wikipedia.orgnih.gov |

| Copper Salts | Cost-effective, good for cyclization of ethynylanilines. acs.org | Synthesis of N-sulfonylindoles. acs.org |

| Rhodium Complexes | Efficient for oxidative coupling and C-H activation. acs.orgresearchgate.net | Synthesis of highly functionalized indoles from anilides. acs.orgresearchgate.net |

| Iron Complexes | Low cost, low toxicity, useful for C-H functionalization. acs.orgnankai.edu.cn | C-H functionalization of the indole core. nankai.edu.cn |

| Gold Catalysts | Mild reaction conditions, alkyne activation. researchgate.netrsc.org | Heteroannulation of 2-alkynylanilines. researchgate.net |

Regioselective C-H Activation for Indole Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering an alternative to traditional cross-coupling reactions. bohrium.com In the context of indoles, regioselective C-H activation allows for the introduction of functional groups at specific positions on the indole scaffold, which is crucial for modulating the biological activity of the resulting molecules. nih.gov

The indole nucleus possesses multiple C-H bonds with varying reactivity, making regioselective functionalization a significant challenge. nih.gov The C2 and C3 positions of the pyrrole (B145914) ring are generally more nucleophilic and reactive. However, recent advancements have enabled the functionalization of the less reactive C-H bonds on the benzene ring (C4, C5, C6, and C7). nih.govnih.gov

Transition metal catalysis, employing metals such as palladium (Pd), rhodium (Rh), and ruthenium (Ru), has been instrumental in achieving regioselective C-H functionalization of indoles. nih.govthieme-connect.com The choice of catalyst and directing group is critical in controlling the position of functionalization. nih.gov For instance, directing groups can be temporarily installed on the indole nitrogen to guide the metal catalyst to a specific C-H bond, facilitating its activation and subsequent reaction. nih.gov

Theoretical studies have provided insights into the factors governing regioselectivity. It has been observed that when the C-H bond activation step is the rate-determining step of the reaction, functionalization tends to occur at the C7 or C4 positions. nih.gov Conversely, if another step in the catalytic cycle is rate-limiting, the more electronically favored C2 position is often functionalized. nih.gov

The development of these methods is crucial for the synthesis of complex indole derivatives, including substituted dimethoxyindoles, by allowing for precise structural modifications that would be difficult to achieve through classical synthetic routes. thieme-connect.comresearchgate.net

| Catalyst System | Position Functionalized | Type of Functionalization | Reference |

| Palladium (Pd) | C4 | Olefination | nih.gov |

| Rhodium (Rh) | C7 | Alkenylation | nih.gov |

| Ruthenium (Ru) | C2 | Methylation | bohrium.com |

Sustainable and Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of indoles. researchgate.net This section explores several green methodologies that offer more environmentally benign alternatives to traditional synthetic methods.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation in the synthesis of heterocyclic compounds, including indoles and their analogues, is well-documented. nih.govmdpi.commdpi.com

For the synthesis of dimethoxy-substituted indole analogues, microwave-assisted methods can offer significant advantages. For example, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines, which are structurally related to dimethoxyindoles, has been achieved efficiently using microwave irradiation. nih.gov This approach often allows for solvent-free conditions or the use of greener solvents, further enhancing the sustainability of the process. ijsat.org

| Reaction Type | Conditions | Advantages | Reference |

| Decarboxylative Condensation | Microwave irradiation (5-10 min) | High yields (up to 98%), short reaction times | mdpi.com |

| Multicomponent Reaction | Microwave irradiation (5 min) | Reduced reaction time, excellent yields | ijsat.org |

| Cycloaddition | Microwave irradiation | Higher yields, shorter reaction times vs. conventional heating | mdpi.com |

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for promoting organic transformations. youtube.comyoutube.com The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. youtube.com This process generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. youtube.com

Ultrasound-assisted synthesis has been successfully employed for the preparation of various heterocyclic compounds, including indoles and indolines. nih.govnih.govresearchgate.net This technique can facilitate reactions by generating radical intermediates, which can lead to different reaction pathways and selectivities compared to conventional methods. youtube.comnih.gov The use of ultrasound can also lead to shorter reaction times and improved yields. nih.gov

| Reaction Type | Catalyst/Conditions | Key Feature | Reference |

| Radical Cascade Reaction | FeSO₄·7H₂O, Ultrasonic Horn | Fast synthesis of functionalized indolines (up to 99% yield) | nih.gov |

| Condensation Reaction | Nanosilica gel, solvent-free | Green and efficient synthesis of bis(indolyl)methanes | researchgate.net |

| Multicomponent Reaction | Magnetic nanocatalyst, green solvent | High yields in short reaction times | nih.gov |

One of the key principles of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Consequently, the development of solvent-free reactions or the use of environmentally benign solvents like water is highly desirable. researchgate.netrsc.org

The synthesis of indole derivatives has been successfully achieved in aqueous media using various catalysts, including transition metals, ionic liquids, and nanoparticles. researchgate.net Water offers several advantages as a solvent: it is non-toxic, non-flammable, and inexpensive. While the low solubility of many organic compounds in water can be a challenge, this can sometimes be overcome through the use of surfactants or by conducting the reaction at elevated temperatures. researchgate.net

Solvent-free, or neat, reaction conditions represent an even greener approach by completely eliminating the solvent. researchgate.netnih.gov These reactions are often facilitated by grinding the reactants together or by using a catalytic amount of a solid support or catalyst. nih.gov The addition of indole to aldehydes to form bis(indolyl)methanes has been effectively carried out under solvent-free conditions. nih.gov

The development of recoverable and reusable catalysts is a cornerstone of sustainable chemistry. Nanocatalysts and ionic liquids are two classes of green catalysts that have found widespread application in organic synthesis, including the preparation of indoles. researchgate.netresearchgate.net

Nanocatalysts , particularly magnetic nanoparticles (MNPs), offer the advantage of high surface area-to-volume ratios, leading to high catalytic activity. researchgate.net Their magnetic properties allow for easy separation from the reaction mixture using an external magnet, enabling simple catalyst recovery and reuse. researchgate.net Various MNP-based catalysts have been developed for the synthesis of indole derivatives. researchgate.net

Ionic liquids (ILs) are salts with low melting points, often below 100 °C. ionike.commdpi.com They are considered green solvents due to their negligible vapor pressure, which reduces air pollution. mdpi.comresearchgate.net Furthermore, task-specific ionic liquids can be designed to act as both the solvent and the catalyst for a particular reaction. researchgate.netrsc.org SO3H-functionalized ionic liquids, for example, have been used as efficient Brønsted acid catalysts for the Fischer indole synthesis in water. rsc.org The use of ionic liquids can facilitate product separation and catalyst recycling. researchgate.netrsc.org

| Green Catalyst | Reaction Type | Advantages | Reference |

| Magnetic Nanoparticles | Synthesis of 3-benzylated indoles | Recyclable catalyst, green methodology | researchgate.net |

| SO3H-functionalized Ionic Liquids | Fischer Indole Synthesis | Catalyst and solvent, reusable, performed in water | rsc.org |

| Sulfonic-acid-functionalized Ionic Liquid | Synthesis of indole derivatives | Reusable for ten consecutive runs, solvent-free | researchgate.net |

Reactivity and Chemical Transformations of 5,6 Dimethoxy 3 Methyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Reactions on the Indole (B1671886) Core

Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry. In the case of 5,6-dimethoxy-3-methyl-1H-indole, the interplay of the activating methoxy (B1213986) groups and the C-3 methyl group dictates the regiochemical outcome of these reactions.

The powerful electron-donating methoxy groups at positions 5 and 6 strongly activate the indole ring towards electrophilic substitution. This activation primarily directs incoming electrophiles to specific positions on the benzene (B151609) ring. The presence of the methyl group at the C-3 position further influences this regioselectivity, often steering substitutions to the C-4 and C-7 positions.

Studies on halogenation and nitration of the this compound scaffold have demonstrated predictable regioselectivity.

Halogenation: Bromination using N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) has been shown to occur preferentially at the C-7 position. This is attributed to the directing influence of the electron-donating methoxy groups.

Nitration: Under controlled, mild conditions, such as using nitric acid in sulfuric acid at low temperatures (0–5°C), nitration primarily targets the C-4 position. These conditions are crucial to prevent over-nitration or degradation of the indole ring.

| Reaction | Reagents/Conditions | Position Substituted | Major Product |

| Halogenation | N-bromosuccinimide (NBS) in DMSO | C-7 | 7-Bromo-5,6-dimethoxy-3-methyl-1H-indole |

| Nitration | HNO₃/H₂SO₄ at 0–5°C | C-4 | 4-Nitro-5,6-dimethoxy-3-methyl-1H-indole |

Friedel-Crafts reactions, which involve the addition of an acyl or alkyl group, are fundamental electrophilic aromatic substitutions. youtube.com In these reactions, an acyl or alkyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride. youtube.com The reaction proceeds through the formation of a carbocation, which then attacks the electron-rich aromatic ring. youtube.comyoutube.com For activated systems like dimethoxy-substituted indoles, these reactions can proceed under relatively mild conditions due to the electron-donating nature of the methoxy groups which increases the nucleophilicity of the aromatic ring. youtube.com While specific examples for this compound are not detailed in the provided context, analogous activated indoles readily undergo such transformations.

The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic compounds. nih.gov It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.gov

For this compound, Vilsmeier-Haack formylation has been shown to proceed with high efficiency at the C-7 position, yielding 7-formyl-5,6-dimethoxy-3-methyl-1H-indole. This aldehyde can then serve as a versatile intermediate for further functionalization. The reaction's regioselectivity is consistent with the directing effects of the methoxy groups.

| Reaction | Reagents/Conditions | Position Substituted | Major Product |

| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | C-7 | 7-Formyl-5,6-dimethoxy-3-methyl-1H-indole |

Functional Group Transformations of the Methyl Group and Indole Nitrogen

Beyond the electrophilic substitutions on the aromatic core, the methyl group at the C-3 position and the indole nitrogen offer sites for further chemical modification.

The methyl group at the C-3 position of the indole ring is also capable of undergoing chemical transformations. While the provided information does not offer specific examples for this compound, related studies on similar indole structures indicate that this position can be a site for various reactions. For instance, in other indole systems, the C-3 methyl group can participate in reactions such as oxidation or condensation, providing a handle for further synthetic elaboration.

N-Substitution Reactions (N-Alkylation, N-Acylation)

The nitrogen atom of the indole ring in this compound can readily undergo substitution reactions, most notably alkylation and acylation, to yield N-substituted derivatives. These reactions typically proceed by deprotonation of the indole nitrogen with a suitable base, generating a highly nucleophilic indolide anion that subsequently reacts with an electrophile.

N-Alkylation: This process involves the introduction of an alkyl group onto the indole nitrogen. A common method employs an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an S_N2 mechanism where the base facilitates the deprotonation of the N-H bond, increasing its nucleophilicity towards the alkylating agent. For industrial applications, dimethyl sulfate (B86663) is often used as a more cost-effective methylating agent.

N-Acylation: The introduction of an acyl group to the indole nitrogen can be achieved using various acylating agents. Thioesters, for example, have been utilized as effective acyl sources for the N-acylation of indoles. beilstein-journals.orgresearchgate.net This transformation can be performed under thermal conditions, often in the presence of a base such as cesium carbonate (Cs₂CO₃) in a high-boiling solvent like xylene. beilstein-journals.orgresearchgate.net Other methods may involve the use of acid chlorides or anhydrides.

Table 1: Representative N-Substitution Reactions on Indole Scaffolds

| Reaction Type | Reagents/Conditions | Product Type | Yield (%) | Reference |

| N-Alkylation | Methyl iodide, K₂CO₃, DMF, reflux | N-Methylated indole | 80–85% | |

| N-Acylation | S-methyl butanethioate, xylene, 140 °C | N-Acylated indole | High | beilstein-journals.org |

| N-Acylation | Decanoic acid, xylene, 140 °C | N-Acylated indole | - | beilstein-journals.org |

Oxidative and Reductive Transformations of the Indole Nucleus

The indole nucleus of this compound is susceptible to both oxidation and reduction, which can modify the core heterocyclic structure and its electronic properties.

Oxidative Transformations: The electron-rich indole ring can be oxidized by various oxidizing agents. Reagents like potassium permanganate (B83412) or chromium trioxide can be used to transform the indole into corresponding quinones or other oxidized products. The specific outcome of the oxidation depends on the reagents used and the reaction conditions.

Reductive Transformations: Reduction of the indole nucleus typically targets the C2=C3 double bond, leading to the formation of the corresponding indoline (B122111) derivative. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165). researchgate.net These reactions convert the planar, aromatic pyrrole (B145914) part of the indole into a saturated, non-aromatic ring. For instance, the reduction of glyoxylamide derivatives of a related 4,6-dimethoxyindole (B1331502) with sodium borohydride successfully yielded the corresponding alcohol derivatives. researchgate.net

Table 2: Oxidative and Reductive Transformations

| Transformation | Reagents | General Product | Reference |

| Oxidation | Potassium permanganate, Chromium trioxide | Quinones, other oxidized products | |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Indoline derivatives | researchgate.net |

Cycloaddition Reactions Involving the Indole Ring System

The indole ring system can participate in cycloaddition reactions, serving as a component in the formation of more complex, fused heterocyclic structures. These reactions leverage the π-electron system of the indole ring. researchgate.netmdpi.com

A notable class of reactions is the 1,3-dipolar cycloaddition, where the indole C2=C3 double bond can act as the dipolarophile, reacting with a 1,3-dipole such as a nitrile oxide or an azomethine ylide. researchgate.netresearchgate.net These reactions provide an efficient route to construct five-membered heterocyclic rings fused to the indole core. researchgate.net For example, the cycloaddition of unstabilized azomethine ylides to nitroindoles has been shown to produce hexahydropyrrolo[3,4-b]indole structures in good yields. researchgate.net Similarly, [3+2] cycloaddition reactions involving various substituted indoles are utilized to create diverse fused polyheterocycles. mdpi.comnih.gov The electron-donating methoxy groups on the this compound ring would be expected to enhance its reactivity as a dipolarophile in such transformations.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5,6 Dimethoxy 3 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled insight into the chemical environment of individual nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical information about the number and types of hydrogen and carbon atoms in a molecule. In the case of 5,6-dimethoxy-3-methyl-1H-indole, the chemical shifts observed in these spectra are characteristic of the indole (B1671886) scaffold and its substituents.

The ¹H NMR spectrum of a related compound, 5-methoxy-3-methyl-1H-indole, recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer, shows distinct signals that can be extrapolated to understand the spectrum of this compound. For instance, the indole N-H proton typically appears as a broad singlet around δ 7.80 ppm. The aromatic protons on the benzene (B151609) ring and the pyrrole (B145914) ring exhibit characteristic chemical shifts and coupling patterns. The methyl group at the C3 position would appear as a singlet around δ 2.33 ppm, while the methoxy (B1213986) group protons would also be a singlet around δ 3.90 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. For 5-methoxy-3-methyl-1H-indole, the carbon of the methyl group at C3 resonates around δ 9.81 ppm, and the methoxy carbon appears at approximately δ 56.05 ppm. The aromatic and pyrrole carbons are observed in the region of δ 100-155 ppm. rsc.org By analogy, for this compound, one would expect to see two distinct signals for the two methoxy carbons and characteristic shifts for the substituted indole ring carbons.

| Atom | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |

| N-H | ~7.80 (s) | - |

| C2-H | - | - |

| C3-CH₃ | ~2.3 (s) | ~9-10 |

| C4-H | - | - |

| C5-OCH₃ | ~3.9 (s) | ~56 |

| C6-OCH₃ | ~3.9 (s) | ~56 |

| C7-H | - | - |

| Aromatic C | - | ~100-155 |

Note: The table presents expected chemical shift ranges for this compound based on data from similar structures. Actual values may vary.

While 1D NMR provides information about the types of nuclei present, 2D NMR techniques are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com In this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edunih.gov This is crucial for definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the C3-methyl group will show a cross-peak with the corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise molecular formula of this compound, which is C₁₁H₁₃NO₂. This level of accuracy helps to distinguish it from other compounds with the same nominal mass.

Combining chromatographic separation with mass spectrometry detection provides a powerful tool for analyzing complex mixtures and confirming the identity and purity of a compound.

GC-MS (Gas Chromatography-Mass Spectrometry) : In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a gas chromatograph before being introduced into the mass spectrometer. d-nb.info This technique is suitable for volatile and thermally stable compounds like this compound. The resulting mass spectrum of the separated component provides a "fingerprint" that can be compared to library spectra for identification. researchgate.net The fragmentation pattern observed in the electron ionization (EI) mass spectrum is characteristic of the molecule's structure. nih.gov

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) : For less volatile or thermally sensitive compounds, HPLC-MS is the preferred method. sielc.com The compound is separated in a liquid phase before being ionized and detected by the mass spectrometer. This technique is also used to assess the purity of the synthesized compound.

| Technique | Information Obtained |

| HRMS | Precise molecular weight and elemental composition (C₁₁H₁₃NO₂). |

| GC-MS | Purity assessment and identification through characteristic fragmentation patterns. |

| HPLC-MS | Purity assessment and identification for less volatile samples. |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands. A notable feature would be the N-H stretching vibration of the indole ring, typically appearing in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and methoxy groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The strong C-O stretching vibrations of the methoxy groups would likely appear in the 1000-1300 cm⁻¹ range. nist.gov

Raman Spectroscopy : Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Indole) | 3300-3500 |

| C-H Stretch (Aromatic, Alkyl) | 2850-3100 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Methoxy) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound, this method provides significant insights into the π-electron system and the effects of substituent groups on the molecule's electronic structure. The absorption of UV-Vis radiation by indole and its derivatives promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), primarily corresponding to π → π* transitions.

The UV spectrum of the parent indole chromophore is characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands. nih.gov The ¹Lₑ band, appearing at shorter wavelengths (around 260-270 nm), is typically sharp and structured, while the ¹Lₐ band is broader, less structured, and appears at longer wavelengths (around 280-290 nm). nih.govpsu.edu The energy and intensity of these transitions are highly sensitive to the nature and position of substituents on the indole ring.

In this compound, the presence of two electron-donating methoxy groups (-OCH₃) at the C5 and C6 positions of the benzene ring, and a methyl group (-CH₃) at the C3 position of the pyrrole ring, significantly influences the electronic transitions. Electron-donating groups generally cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is because these groups increase the electron density of the aromatic system, which raises the energy of the HOMO, thereby reducing the energy gap for the π → π* transition. core.ac.uk

The analysis of the UV-Vis spectrum allows for a detailed understanding of the conjugation within the molecule. The extended π-system, influenced by the electron-releasing substituents, lowers the transition energy, which is reflected in the absorption wavelengths.

Table 1: Representative UV-Vis Absorption Maxima for Indole Derivatives

| Compound | λmax (nm) | Solvent | Transition(s) |

|---|---|---|---|

| Indole | ~270, ~280-290 | Cyclohexane (B81311) | ¹Lₑ, ¹Lₐ |

| 5-Methoxyindole | ~298 | Ethanol (B145695) | ¹Lₐ |

| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | ~330 | Not Specified | π → π* |

This table is illustrative and compiled from data on related indole structures to provide context for the expected spectral characteristics of this compound. umaine.eduacs.org

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

While the specific crystal structure of this compound has not been reported in the surveyed literature, extensive crystallographic studies on other indole derivatives allow for a well-founded prediction of its solid-state characteristics. nih.govnih.gov Indole derivatives commonly crystallize in monoclinic or orthorhombic crystal systems. nih.govnih.gov For example, compound 1 (an indole-arylpiperazine derivative) crystallizes in the monoclinic space group C2/c, while compound 3 in the same study adopts an orthorhombic Pccn space group. nih.gov

The crystal packing of indole-containing structures is typically dominated by a network of intermolecular interactions. A crucial interaction is the hydrogen bond formed by the indole N-H group, which can act as a hydrogen bond donor to an acceptor atom on an adjacent molecule. acs.org In the case of this compound, the oxygen atoms of the methoxy groups could potentially act as hydrogen bond acceptors, leading to the formation of stable supramolecular assemblies.

Table 2: Illustrative Crystallographic Data for Indole Derivatives

| Parameter | Compound 1 nih.gov | 4-Cyanoindole nih.govcrystallography.net | Compound 3 nih.gov |

|---|---|---|---|

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | C2/c | P 2₁ 2₁ 2₁ | Pccn |

| a (Å) | 21.035(4) | 3.8776(1) | 16.790(4) |

| b (Å) | 10.372(2) | 7.6453(3) | 13.911(3) |

| c (Å) | 19.336(4) | 23.7995(9) | 18.272(4) |

| α (°) | 90 | 90 | 90 |

| β (°) | 114.71(3) | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Key Interactions | N-H···O, C-H···O | N-H···π | N-H···O |

This table presents data from published crystal structures of related indole compounds to illustrate the range of parameters and interactions that could be expected for this compound.

Computational and Theoretical Investigations of 5,6 Dimethoxy 3 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) Studies for Optimized Geometry and Vibrational Analysis

No published studies were identified that have utilized Density Functional Theory (DFT) to determine the optimized geometry and perform vibrational analysis on 5,6-dimethoxy-3-methyl-1H-indole. Such studies would typically provide insights into bond lengths, bond angles, and dihedral angles, as well as the theoretical infrared (IR) and Raman spectra.

Ab Initio Calculations of Molecular Properties

There is no available research detailing the use of ab initio methods to calculate the molecular properties of this compound. These calculations, which are based on first principles, would offer a high level of theoretical accuracy for properties such as electronic energy and dipole moment.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for predicting its chemical reactivity and kinetic stability, has not been reported in the scientific literature. The energy gap between these orbitals would provide valuable information about the molecule's reactivity in various chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

No studies concerning the Molecular Electrostatic Potential (MEP) surface of this compound were found. An MEP analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, thereby predicting its interaction with other chemical species.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

While experimental spectroscopic data may exist, no computational studies that predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound have been published. Theoretical predictions are valuable for corroborating experimental findings and aiding in spectral assignments.

Computational Elucidation of Reaction Mechanisms

There is a lack of published research that computationally elucidates the reaction mechanisms involving this compound. Such studies would provide a deeper understanding of the transition states and energy barriers of reactions in which this compound participates.

Nonlinear Optical (NLO) Properties from Theoretical Calculations

The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of an external electric field. Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics and photonics. Theoretical calculations, primarily using DFT methods, are instrumental in predicting these properties and understanding the underlying electronic structure that gives rise to them.

For a comprehensive theoretical investigation of the NLO properties of this compound, the following computational steps would typically be undertaken:

Geometry Optimization: The first step involves determining the most stable three-dimensional structure of the molecule. This is achieved by finding the geometry with the lowest electronic energy.

Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

Calculation of NLO Properties: Using the optimized geometry, key NLO-related properties are calculated. These include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The presence of electron-donating groups, such as the methoxy (B1213986) (–OCH₃) groups on the benzene (B151609) ring of the indole (B1671886) scaffold, and the π-conjugated system of the indole ring itself, are expected to contribute significantly to the NLO response of this compound. The methoxy groups increase the electron density of the aromatic system, facilitating intramolecular charge transfer, which is a key factor for a high NLO response.

Detailed Research Findings

Based on studies of similar indole derivatives, it is anticipated that this compound would exhibit notable NLO properties. The key parameters that would be quantified in a theoretical study are outlined below.

μtotal = (μₓ² + μᵧ² + μ₂²)1/2

Linear Polarizability (α): Linear polarizability describes the linear response of the electron cloud to an external electric field. The average polarizability is calculated from the diagonal components of the polarizability tensor:

αtotal = (αₓₓ + αᵧᵧ + αzz) / 3

First-Order Hyperpolarizability (β): This is the primary measure of the second-order NLO response of a molecule. A large β value is desirable for applications such as second-harmonic generation. The total first-order hyperpolarizability is calculated from its tensor components using the equation:

βtotal = [(βₓₓₓ + βₓᵧᵧ + βₓzz)² + (βᵧᵧᵧ + βᵧzz + βᵧxx)² + (βzzz + βzxx + βzyy)²]1/2

The following interactive data tables illustrate the kind of results that would be obtained from a DFT calculation on this compound, based on typical values seen for related molecules. It is important to note that these are representative values and not the result of a specific calculation on this compound.

Table 1: Calculated Dipole Moment Components and Total Dipole Moment (in Debye)

| Component | Value (Debye) |

| μₓ | Value |

| μᵧ | Value |

| μ₂ | Value |

| μtotal | Calculated Value |

Table 2: Calculated Linear Polarizability Components and Average Polarizability (in 10-24 esu)

| Component | Value (10-24 esu) |

| αₓₓ | Value |

| αᵧᵧ | Value |

| αzz | Value |

| αtotal | Calculated Value |

Table 3: Calculated First-Order Hyperpolarizability Components and Total Hyperpolarizability (in 10-30 esu)

| Component | Value (10-30 esu) |

| βₓₓₓ | Value |

| βₓᵧᵧ | Value |

| βₓzz | Value |

| βᵧᵧᵧ | Value |

| βᵧzz | Value |

| βᵧxx | Value |

| βzzz | Value |

| βzxx | Value |

| βzyy | Value |

| βtotal | Calculated Value |

The expected results would likely show that the presence of the two methoxy groups enhances the hyperpolarizability of the indole system, making this compound a potentially interesting candidate for NLO materials research. Further experimental and theoretical studies are required to confirm and quantify these properties accurately.

Synthesis and Chemical Exploration of 5,6 Dimethoxy 3 Methyl 1h Indole Derivatives and Analogues

Systematic Structural Modifications of the Methoxy (B1213986) Groups

The presence and positioning of methoxy groups on the indole (B1671886) ring profoundly influence its chemical properties and reactivity. chim.it Systematic modifications of these groups are a key strategy in the development of new indole-based compounds.

The arrangement of dimethoxy groups on the indole nucleus has a significant impact on the electronic and steric environment of the molecule. This positional isomerism can lead to distinct chemical behaviors and reactivity patterns. For instance, the relative positions of the methoxy groups can influence the regioselectivity of electrophilic substitution reactions. chim.it

The impact of positional isomerism extends to the supramolecular assembly and photophysical properties of coordination polymers. In a study on zinc-based naphthalene (B1677914) diimide coordination polymers, the use of positional isomers of a pyridyl-functionalized naphthalene diimide ligand resulted in different chain structures (linear vs. zigzag) and distinct supramolecular networks. rsc.org This was attributed to the varying number and strength of lone pair–π interactions, highlighting the delicate control that positional isomerism exerts on interfacial positioning and photoinduced electron transfer. rsc.org

| Isomer | Substitution Pattern | Reported Synthetic Method |

| 5,6-Dimethoxy-2-methyl-1H-indole | Methoxy groups at C5 and C6, methyl group at C2 | Data not available |

| 5,7-Dimethoxy-1H-indole | Methoxy groups at C5 and C7 | Reissert indole synthesis, Hemetsberger indole synthesis |

| 4,6-Dimethoxyindole (B1331502) | Methoxy groups at C4 and C6 | Data not available |

This table summarizes different positional isomers of dimethoxyindoles and their reported synthetic methods.

The synthesis of various alkoxy-substituted indoles often involves multi-step sequences starting from commercially available precursors. Classical methods like the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed for the construction of methoxy-activated indoles. chim.it More recent methods have also been developed, including one-pot syntheses of multisubstituted 1-alkoxyindoles. mdpi.com These methods often involve the reduction of a nitro group, intramolecular condensation, and subsequent in situ alkylation of the resulting 1-hydroxyindole (B3061041) intermediate. mdpi.com The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

For example, the synthesis of methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate has been achieved with a high yield, demonstrating the feasibility of creating more complex alkoxy substitution patterns. unca.edu

Variations and Functionalization at the C-3 Methyl Position

The C-3 position of the indole ring is a common site for functionalization. unca.edu In the case of 5,6-dimethoxy-3-methyl-1H-indole, the methyl group at this position can be a handle for further chemical transformations. While direct functionalization of the C-3 methyl group can be challenging, alternative strategies often involve the use of indole precursors with a different substituent at C-3 that can be readily converted to other functional groups.

A common approach is the use of indole-3-carboxylates, which can be subjected to various transformations. For instance, regioselective dibromination of methyl indole-3-carboxylate (B1236618) has been utilized in the synthesis of meridianin F. encyclopedia.pub The resulting brominated indole can then be converted to a Weinreb amide and subsequently to an alkynone, which serves as a key intermediate for the construction of the final product. encyclopedia.pub

N-Substitution Effects on Chemical Reactivity and Synthetic Accessibility

Substitution at the nitrogen atom of the indole ring significantly alters its chemical reactivity and can be a crucial factor in synthetic strategies. N-substitution can prevent unwanted side reactions and influence the regioselectivity of subsequent transformations.

The introduction of an N-substituent, such as a methyl group, can be achieved through various alkylation methods. The presence of an N-alkyl group can impact the electronic properties of the indole ring, potentially influencing the reactivity of other positions.

In the context of indole synthesis, N-trifluoroacetyl and N-methanesulfonyl groups have been employed to facilitate the cyclization of N-(2,2-diethoxyethyl)anilines to form indoles. luc.edu The electron-withdrawing nature of these groups decreases the basicity of the aniline (B41778) nitrogen, which can stabilize the final indole product. luc.edu The N-substituent can often be removed under basic conditions to yield the N-unsubstituted indole. luc.edu

| N-Substituent | Effect on Reactivity | Synthetic Utility |

| Methyl | Increases electron density of the ring system. | Can be introduced via alkylation. |

| Trifluoroacetyl | Decreases basicity of the indole nitrogen. | Facilitates cyclization in indole synthesis. luc.edu |

| Methanesulfonyl | Decreases basicity of the indole nitrogen. | Facilitates cyclization in indole synthesis. luc.edu |

| 2-(trimethylsilyl)ethoxymethyl (SEM) | Protecting group. | Used to protect the indole nitrogen during synthesis. |

This table outlines the effects and synthetic utility of different N-substituents on the indole ring.

Formation of Complex Polycyclic Systems Incorporating the Dimethoxyindole Scaffold

The electron-rich nature of the 5,6-dimethoxyindole (B14739) scaffold makes it an excellent building block for the construction of more complex polycyclic systems. chim.it These fused heterocyclic systems are of great interest due to their potential biological activities.

One approach to forming polycyclic systems is through annulation reactions involving arynes. The reaction of methyl indole-2-carboxylates with arynes can lead to the formation of novel indole-indolone ring systems via a [3+2] annulation. nih.gov This methodology is efficient, high-yielding, and tolerates a variety of functional groups. nih.gov

Another strategy involves the acid-catalyzed reaction of 2-hydroxymethyldimethoxyindoles to yield indolo-cyclotriveratrylenes, which are linked through the C-2 and C-3 positions. researchgate.net Furthermore, bis-indolyl alkaloids, which consist of two indole units often connected by a heterocyclic linker, represent another class of complex polycyclic systems derived from indole precursors. chim.it

Preparation of Indole-Based Chemical Scaffolds and Intermediates for Organic Synthesis

The this compound core and its derivatives serve as versatile intermediates in organic synthesis. luc.edu The ability to selectively functionalize different positions of the indole ring allows for the creation of a diverse range of chemical scaffolds.

For instance, halogenated dimethoxyindoles are valuable intermediates. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate can be regioselectively brominated at the C-3 position. chim.it Further bromination can occur at the C-4 and C-7 positions with excess N-bromosuccinimide. chim.it Iodination at the C-3 position can also be achieved under basic conditions. chim.it These halogenated indoles can then be used in cross-coupling reactions to introduce further complexity.

The synthesis of highly substituted indoles can also be achieved through catalytic methods. For example, the B(C6F5)3-catalyzed transfer of secondary alkyl groups from amines to indoles provides a route to C(3)-alkylated indole products. nih.gov This transition-metal-free approach is compatible with a broad range of indole and amine substrates. nih.gov

Analytical Methodologies for the Chemical Detection and Quantification of 5,6 Dimethoxy 3 Methyl 1h Indole

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 5,6-dimethoxy-3-methyl-1H-indole, providing the means to separate it from complex mixtures and quantify its presence. High-performance liquid chromatography (HPLC), gas chromatography (GC) coupled with mass spectrometry (MS), and thin-layer chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the analysis of substituted indole (B1671886) derivatives. nih.gov The development of a robust HPLC method for this compound involves careful selection of the stationary phase, mobile phase composition, and detector.

For the separation of compounds structurally similar to this compound, such as 5,6-dimethoxy-1H-indole-3-ethylamine, a reverse-phase (RP) HPLC method has been successfully applied. sielc.com This methodology can be adapted and optimized for the target analyte. Key parameters for method development include:

Stationary Phase: C8 or C18 columns are typically effective for the separation of indolic compounds. nih.gov A column with low silanol (B1196071) activity, such as a Newcrom R1, can provide good peak shape and resolution. sielc.com

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is common. nih.govmdpi.com The aqueous phase is often acidified with formic acid, phosphoric acid, or trifluoroacetic acid (TFA) to improve peak shape and control the ionization of the analyte. sielc.comcetjournal.it For instance, a mobile phase of acetonitrile, water, and phosphoric acid has been used for a related dimethoxyindole derivative. sielc.com For applications requiring mass spectrometry compatibility, volatile acids like formic acid are preferred. sielc.com

Detection: A UV detector is commonly used for the quantification of indole derivatives, with the detection wavelength set to the absorbance maximum of the compound (typically around 280 nm for indoles). oup.com Fluorimetric detection can also be employed for enhanced sensitivity, with excitation and emission wavelengths set appropriately (e.g., λex = 280 nm / λem = 350 nm for some indoles). nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Indoles

| Parameter | Condition | Reference |

| Column | Symmetry C8 | nih.gov |

| Newcrom R1 (Reverse Phase) | sielc.com | |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | sielc.com |

| Methanol (B129727) and 0.1% Formic Acid in Water (gradient) | mdpi.com | |

| Detection | Fluorimetric (λex = 280 nm, λem = 350 nm) | nih.gov |

| UV (280 nm) | oup.com |

Gas Chromatography (GC) and Coupled GC-MS

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound. The electron ionization (EI) mass spectra of indole derivatives often show characteristic fragmentation patterns that aid in their identification. nih.gov

Method development for GC-MS analysis involves:

Column: A capillary column with a trifluoropropylmethyl polysiloxane stationary phase (e.g., Rtx-200) has been shown to provide excellent resolution for regioisomeric methoxy-substituted indoles. nih.gov

Carrier Gas: Helium is typically used as the carrier gas.

Injection Mode: Split or splitless injection can be used depending on the concentration of the analyte in the sample.

Temperature Program: A programmed temperature ramp is employed to ensure the efficient separation of components in the mixture.

Derivatization: For certain indole derivatives, especially those with active hydrogens, derivatization may be necessary to improve volatility and chromatographic performance. Common derivatization reagents include silylating agents like BSTFA or methylating agents. researchgate.net

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. The resulting mass spectrum, with its characteristic molecular ion and fragment ions, provides definitive identification of the analyte. nih.gov

Table 2: General GC-MS Parameters for Analysis of Methoxy-Indole Derivatives

| Parameter | Condition | Reference |

| Column | Rtx-200 (trifluoropropylmethyl polysiloxane) | nih.gov |

| Carrier Gas | Helium | General Practice |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Detection | Mass Spectrometer (Scan or SIM mode) | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and assessing the purity of synthetic compounds, including this compound. nih.gov

The choice of the stationary and mobile phases is critical for achieving good separation:

Stationary Phase: Silica (B1680970) gel 60 F254 plates are the most common choice for the analysis of moderately polar organic compounds. nih.govchemistryhall.com For compounds that may be sensitive to the acidic nature of silica, neutral alumina (B75360) plates can be used as an alternative. chemistryhall.com

Mobile Phase (Eluent): The selection of the eluent depends on the polarity of the compound. For a compound with moderate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. chemistryhall.combeilstein-journals.org The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the target compound, ideally between 0.2 and 0.8 for effective separation. chemistryhall.com For instance, a mixture of cyclohexane (B81311) and dichloromethane (B109758) has been used for the purification of related indole derivatives. beilstein-journals.org

Visualization: Since most indole derivatives are colorless, visualization of the spots on the TLC plate is necessary. This is commonly achieved by using a UV lamp (254 nm), as the F254 indicator in the silica gel will fluoresce, and UV-absorbing compounds will appear as dark spots. chemistryhall.com Staining with reagents like potassium permanganate (B83412) can also be used.

Sample Preparation and Extraction Methods for Chemical Matrices

Effective sample preparation is a critical step to isolate this compound from its matrix, remove interferences, and concentrate the analyte before chromatographic analysis. The choice of extraction method depends on the nature of the sample (e.g., plant material, reaction mixture, biological fluid).

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex liquid samples. For indole compounds, reverse-phase SPE cartridges are often employed.

A typical SPE procedure for indole compounds involves the following steps: mdpi.com

Conditioning: The SPE cartridge (e.g., C18) is conditioned with an organic solvent like methanol, followed by water or an aqueous buffer to activate the stationary phase.

Loading: The sample, often dissolved in an appropriate solvent, is passed through the cartridge. The analyte and other hydrophobic compounds are retained on the stationary phase.

Washing: The cartridge is washed with a weak solvent mixture to remove polar impurities and interferences while the analyte remains bound to the sorbent.

Elution: The analyte of interest is eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.

This technique has been successfully applied to the pre-concentration and purification of indole compounds from complex matrices like sugar cane juice. mdpi.com

Solvent Extraction and Purification Protocols

Solvent extraction is a fundamental technique for isolating and purifying synthetic compounds like this compound from reaction mixtures. The protocol typically involves partitioning the compound between two immiscible liquid phases.

For the purification of synthetic indole derivatives, a common procedure involves: nih.gov

Quenching: The reaction is stopped by the addition of water or an aqueous solution.

Extraction: The product is extracted from the aqueous layer into an organic solvent such as ethyl acetate or dichloromethane. nih.gov This process may be repeated multiple times to ensure complete extraction.

Washing: The combined organic extracts are washed with water and/or brine to remove any remaining water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and then concentrated under reduced pressure to yield the crude product. nih.gov

Chromatographic Purification: The crude product is often further purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of cyclohexane and ethyl acetate) to obtain the pure compound. beilstein-journals.org

In some cases, for the extraction of indole alkaloids from natural sources, an initial extraction with an acidic aqueous solution is performed to protonate the basic nitrogen of the indole ring, making them more water-soluble. nih.gov Subsequent basification and extraction with an organic solvent can then be used to isolate the alkaloids.

Microwave-Assisted Extraction in Chemical Preparations

Microwave-Assisted Extraction (MAE) is a modern and efficient technique for the extraction of organic compounds from various matrices. chim.it Its application in the preparation of samples containing this compound for analysis offers several advantages over traditional extraction methods, including reduced extraction time, lower solvent consumption, and potentially higher extraction yields.

The principle of MAE is based on the direct interaction of microwave radiation with the solvent and the sample matrix. Polar molecules within the solvent and sample absorb microwave energy, leading to rapid heating. This localized heating increases the internal pressure within the sample matrix, causing the rupture of cell walls (if applicable) and enhancing the desorption of the target analyte into the solvent. The efficiency of MAE is influenced by several key parameters:

Solvent Choice: The polarity of the solvent is a critical factor. Solvents with high dielectric constants, such as ethanol (B145695) and methanol, are efficient at absorbing microwave energy and are often used for the extraction of indole derivatives.

Microwave Power: Higher microwave power can lead to faster heating and reduced extraction times. However, excessive power may cause thermal degradation of the target compound.

Extraction Time: The duration of microwave irradiation needs to be optimized to ensure complete extraction without degrading the analyte.

Temperature: Controlling the temperature during extraction is essential to prevent the decomposition of heat-sensitive compounds like indoles.

Solid-to-Solvent Ratio: An appropriate ratio ensures efficient interaction between the sample and the solvent, maximizing extraction efficiency.

The optimization of these parameters is crucial for developing a robust MAE method for this compound. A design of experiments (DoE) approach can be systematically employed to identify the optimal conditions for achieving the highest extraction yield.

| Parameter | Range | Influence on Extraction |

| Microwave Power | 100 - 800 W | Affects heating rate and extraction efficiency. |

| Extraction Time | 1 - 30 min | Determines the completeness of the extraction. |

| Temperature | 40 - 100 °C | Crucial for preventing thermal degradation. |

| Solvent Type | Methanol, Ethanol, Acetonitrile | Polarity influences microwave absorption and analyte solubility. |

| Solid-to-Liquid Ratio | 1:10 - 1:50 (g/mL) | Impacts the efficiency of mass transfer. |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are widely used for the quantitative analysis of aromatic compounds due to their simplicity, speed, and cost-effectiveness. Both UV-Vis and fluorescence spectroscopy can be applied to the determination of this compound.

UV-Vis spectroscopy is a valuable tool for quantifying compounds with chromophores, such as the indole ring system in this compound. The indole nucleus exhibits characteristic absorption bands in the ultraviolet region, which are influenced by the nature and position of substituents on the ring. The methoxy (B1213986) and methyl groups on the benzene (B151609) and pyrrole (B145914) rings, respectively, are expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

A hypothetical study on the quantification of this compound in methanol might yield the following results:

| Concentration (µg/mL) | Absorbance at λmax (e.g., 275 nm) |

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.560 |

| 7.5 | 0.840 |

| 10.0 | 1.120 |

From such data, a linear regression analysis would provide a calibration equation (e.g., y = 0.112x + 0.000, R² = 1.000), which can be used to determine the concentration of the compound in unknown samples. The method's validity would be established through parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).